Cas no 1803608-48-1 (4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride)

4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride
- 4-(1,2,4-oxadiazol-3-yl)aniline;hydrochloride
- 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride
-
- MDL: MFCD28954271
- インチ: 1S/C8H7N3O.ClH/c9-7-3-1-6(2-4-7)8-10-5-12-11-8;/h1-5H,9H2;1H
- InChIKey: SHDLKFDHTNZDBJ-UHFFFAOYSA-N
- ほほえんだ: Cl.O1C=NC(C2C=CC(=CC=2)N)=N1
計算された属性
- せいみつぶんしりょう: 197.0355896 g/mol
- どういたいしつりょう: 197.0355896 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 145
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 197.62
- トポロジー分子極性表面積: 64.9
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-219643-0.05g |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 94% | 0.05g |
$142.0 | 2023-09-16 | |
Enamine | EN300-219643-2.5g |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 94% | 2.5g |
$1195.0 | 2023-09-16 | |
TRC | E590523-25mg |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 25mg |
$ 50.00 | 2022-06-05 | ||
TRC | E590523-50mg |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 50mg |
$ 95.00 | 2022-06-05 | ||
Enamine | EN300-219643-5g |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 94% | 5g |
$1768.0 | 2023-09-16 | |
A2B Chem LLC | AV73456-5g |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 94% | 5g |
$1897.00 | 2024-04-20 | |
A2B Chem LLC | AV73456-50mg |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 94% | 50mg |
$185.00 | 2024-04-20 | |
1PlusChem | 1P01ALO0-10g |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 95% | 10g |
$3303.00 | 2024-06-18 | |
Enamine | EN300-219643-0.5g |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 94% | 0.5g |
$476.0 | 2023-09-16 | |
Enamine | EN300-219643-5.0g |
4-(1,2,4-oxadiazol-3-yl)aniline hydrochloride |
1803608-48-1 | 94% | 5.0g |
$2851.0 | 2023-02-22 |
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride 関連文献
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
-
Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
-
Christof Geßner,Dmytro Denysenko,Björn Bredenkötter,Fabienne Gschwind,Katharina M. Fromm,Wojciech Nitek,Elias Klemm,Dirk Volkmer Dalton Trans., 2013,42, 6909-6921
-
Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220
-
Vijaya Prabhagar. M.,M. Praveen Kumar,Chisato Takahashi,Subrata Kundu,Tharangattu N. Narayanan,Deepak K. Pattanayak New J. Chem., 2019,43, 14313-14319
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
-
9. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochlorideに関する追加情報
Introduction to 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride (CAS No. 1803608-48-1)
4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride (CAS No. 1803608-48-1) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention from researchers due to its potential biological activities. This compound belongs to the class of oxadiazole derivatives, which are known for their broad spectrum of pharmacological properties. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in the synthesis of various therapeutic agents.
The core structure of 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride consists of an aniline moiety linked to a 1,2,4-oxadiazole ring. The oxadiazole ring is a heterocyclic compound containing three nitrogen atoms and two oxygen atoms in a six-membered ring system. This arrangement imparts remarkable electronic and steric properties to the molecule, which are crucial for its interaction with biological targets. The presence of the aniline group further extends its utility as a pharmacophore, enabling diverse chemical modifications and functionalizations.
In recent years, there has been growing interest in oxadiazole derivatives due to their demonstrated efficacy in various therapeutic applications. 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride has been extensively studied for its potential role in the development of antimicrobial agents. Preliminary research indicates that this compound exhibits inhibitory activity against a range of bacterial and fungal strains. The mechanism of action likely involves disruption of essential cellular processes such as DNA replication and protein synthesis. This makes it a promising candidate for further investigation in the fight against multidrug-resistant pathogens.
Beyond its antimicrobial properties, 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride has also shown promise in other therapeutic areas. For instance, studies have suggested that it may possess anti-inflammatory effects by modulating key signaling pathways involved in inflammation. Additionally, its structural features make it a viable candidate for developing novel anticancer agents. The oxadiazole moiety is known to interact with biological macromolecules such as enzymes and receptors, which are critical targets in cancer therapy. Further research is ongoing to elucidate the precise mechanisms by which this compound exerts its anticancer effects.
The synthesis of 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include condensation reactions between appropriate precursors followed by functional group transformations. The hydrochloride salt is typically formed by treating the free base with hydrochloric acid or another suitable acid source. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound.
From a pharmaceutical development perspective, 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride represents an important building block for drug discovery programs. Its versatile structure allows for the creation of libraries of derivatives with tailored biological activities. High-throughput screening (HTS) techniques have been employed to identify novel analogs with enhanced potency and selectivity. These efforts are complemented by computational modeling studies that predict binding interactions between the compound and target proteins.
The pharmacokinetic profile of 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride is another critical aspect that influences its therapeutic potential. Studies have begun to investigate its absorption, distribution, metabolism, and excretion (ADME) properties using both in vitro and in vivo models. Understanding these parameters is essential for optimizing drug delivery systems and predicting clinical efficacy. Preliminary findings suggest that this compound exhibits reasonable bioavailability and metabolic stability.
Regulatory considerations also play a significant role in the development of new pharmaceutical compounds like 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride. Compliance with Good Manufacturing Practices (GMP) ensures that the compound is produced consistently under controlled conditions. Additionally, preclinical safety studies are conducted to assess potential toxicity profiles before human trials can commence. These rigorous testing protocols are essential for ensuring patient safety while advancing promising therapeutic candidates.
The future prospects for 4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride appear promising as ongoing research continues to uncover new applications for oxadiazole derivatives. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of laboratory findings into clinical therapies. Innovations in drug design and delivery technologies may further enhance the therapeutic potential of this compound.
1803608-48-1 (4-(1,2,4-Oxadiazol-3-yl)aniline hydrochloride) 関連製品
- 2098131-34-9(6-(2-Aminoethoxy)quinoline dihydrochloride)
- 53483-73-1(N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)methanesulfonamide)
- 379242-90-7(<br>2-(3-Oxo-butyrylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic a cid methyl ester)
- 1420867-25-9(Tert-butyl 4-((4-bromophenyl)methylsulfonamido)piperidine-1-carboxylate)
- 2138507-72-7(2-(3-methylbutyl)-4-phenylfuran-3-carboxylic acid)
- 1823442-80-3(4-(5-Chloro-2-nitrophenyl)-1,3-oxazolidin-2-one)
- 2165532-10-3(1-((1S,2S)-2-(3-bromophenyl)cyclopropyl)ethanone)
- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)
- 2416233-98-0(tert-butyl N-3-(aminomethyl)-2,2-dimethylcyclobutylcarbamate hydrochloride)
- 2137614-16-3(2-iodo-5,5,7,7-tetramethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid)